(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one
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Overview
Description
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C22H42O3 and a molecular weight of 354.57 g/mol . It is known for its role as an impurity in the pharmaceutical compound Orlistat . The compound is characterized by its pyranone structure, which is a six-membered lactone ring with various alkyl and hydroxyl substituents.
Preparation Methods
The synthesis of (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route includes the cyclization of a hydroxy acid precursor under acidic conditions to form the pyranone ring . Industrial production methods may involve optimized reaction conditions such as controlled temperature and pH to maximize yield and purity .
Chemical Reactions Analysis
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis and analysis of related pyranone derivatives.
Biology: The compound’s structure is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to (3S,4S,6R)-3-Hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one include other pyranone derivatives such as:
2H-Pyran-2-one, 6-hexyltetrahydro-: This compound has a similar structure but with different alkyl substituents.
2H-Pyran-2-one, tetrahydro-6-methyl-: This compound has a methyl group instead of the undecyl group.
The uniqueness of this compound lies in its specific alkyl chain lengths and the presence of both hydroxyl and carbonyl functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
104801-94-7 |
---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3 |
InChI Key |
LRXRIVSWHMVULO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Origin of Product |
United States |
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